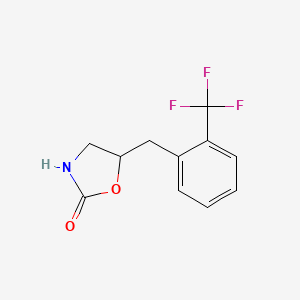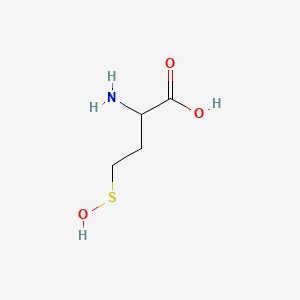
S-Hydroxyhomocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an intermediate metabolite in the biosynthesis and metabolism of methionine to cysteine . This compound plays a significant role in various biological processes and has been studied for its implications in health and disease.
Méthodes De Préparation
The preparation of S-Hydroxyhomocysteine can be achieved through various synthetic routes. One common method involves the reduction of homocysteine using reducing agents such as dithiothreitol (DTT) followed by deproteinization with methanol . This method is robust, selective, and precise, making it suitable for both research and routine work. Industrial production methods may involve large-scale synthesis using similar reduction and purification techniques.
Analyse Des Réactions Chimiques
S-Hydroxyhomocysteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT . Major products formed from these reactions include cysteine and other sulfur-containing compounds. The compound can also participate in conjugation reactions, forming various derivatives.
Applications De Recherche Scientifique
S-Hydroxyhomocysteine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other sulfur-containing compounds . In biology, it is studied for its role in cellular metabolism and its implications in diseases such as cardiovascular disease and Alzheimer’s . In medicine, it is investigated for its potential as a biomarker for various health conditions . In industry, it is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of S-Hydroxyhomocysteine involves its interaction with various molecular targets and pathways. It targets proteins such as subtilisin BPN’, glutathione S-transferase A1, glutathione S-transferase p, myelin P2 protein, and complement c3 . These interactions can affect cellular processes such as protein function, oxidative stress, and inflammation. The compound’s effects are mediated through its ability to conjugate with other molecules and participate in redox reactions.
Comparaison Avec Des Composés Similaires
S-Hydroxyhomocysteine is similar to other sulfur-containing amino acids such as homocysteine, cysteine, and methionine . it is unique in its specific interactions and biological roles. For example, while homocysteine is primarily involved in the methionine cycle, this compound has distinct targets and pathways . Other similar compounds include S-adenosylhomocysteine and S-adenosylmethionine, which are also involved in methylation and sulfur metabolism .
Propriétés
Numéro CAS |
62990-46-9 |
|---|---|
Formule moléculaire |
C4H9NO3S |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
2-amino-4-hydroxysulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO3S/c5-3(4(6)7)1-2-9-8/h3,8H,1-2,5H2,(H,6,7) |
Clé InChI |
FUSFTJSKHKKKNN-UHFFFAOYSA-N |
SMILES canonique |
C(CSO)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


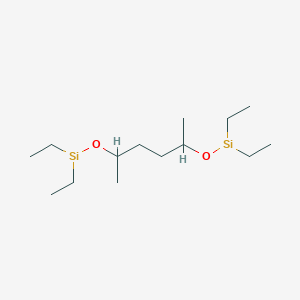


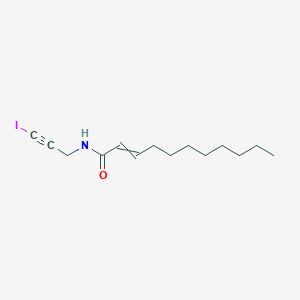
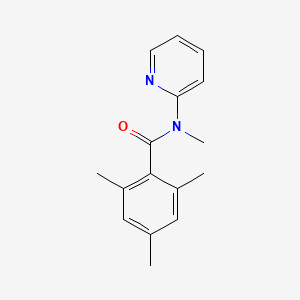
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
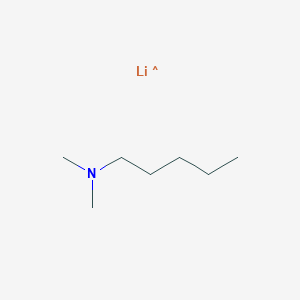

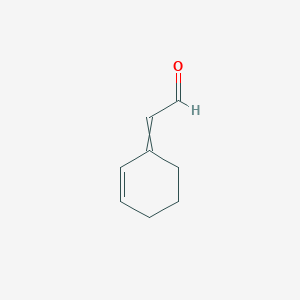
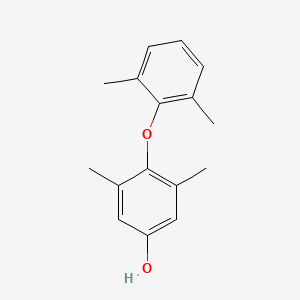
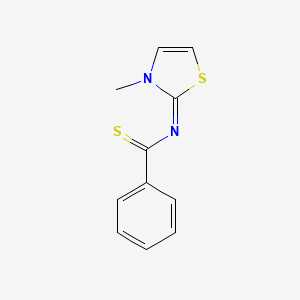
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

